Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)- Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-
Brand Name: Vulcanchem
CAS No.: 128173-53-5
VCID: VC0124699
InChI: InChI=1S/2C20H23FN2O2.C20H18O8/c2*1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h2*4-9,12,24-25H,3,10-11,14H2,1-2H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)
SMILES: CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O
Molecular Formula: C60H64F2N4O12
Molecular Weight: 1071.2 g/mol

Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-

CAS No.: 128173-53-5

Cat. No.: VC0124699

Molecular Formula: C60H64F2N4O12

Molecular Weight: 1071.2 g/mol

* For research use only. Not for human or veterinary use.

Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)- - 128173-53-5

Specification

CAS No. 128173-53-5
Molecular Formula C60H64F2N4O12
Molecular Weight 1071.2 g/mol
IUPAC Name 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
Standard InChI InChI=1S/2C20H23FN2O2.C20H18O8/c2*1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h2*4-9,12,24-25H,3,10-11,14H2,1-2H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)
Standard InChI Key XADVDTANOZJZTP-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCC[C@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O
SMILES CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O

Introduction

Chemical Identity and Fundamental Properties

Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)- is an intricate organic compound with specific stereochemistry as indicated by the (S)- designation. The compound is identified by CAS number 128173-53-5 and possesses a complex molecular structure combining multiple functional groups. The physical and chemical properties of this compound are summarized in Table 1.

Table 1: Key Physical and Chemical Properties of Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-

PropertyValue
CAS Registry Number128173-53-5
Molecular FormulaC60H64F2N4O12
Molecular Weight1071.2 g/mol
IUPAC Name2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
Physical AppearanceNot specified in available literature
SolubilityLimited information available

The compound's structure incorporates elements from both citadiol and 4-toluoyl-D-tartaric acid, creating a complex molecule with multiple functional groups including hydroxyl, cyano, and dimethylamino moieties. The presence of fluorine atoms in the structure adds further complexity and may contribute to its biological properties and applications.

Structural Analysis and Composition

The molecular structure of Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)- can be understood by examining its constituent parts. The compound is essentially a derivative of citadiol, which is complexed with 4-toluoyl-D-tartaric acid in a specific stereochemical arrangement.

Constituent Components

  • A citadiol backbone, which is known to be used in cardiovascular treatments

  • Moieties derived from 4-toluoyl-D-tartaric acid, which provides chiral properties

  • Fluorophenyl groups that likely influence the compound's interactions with biological targets

  • Dimethylamino groups that may contribute to its solubility profile and pharmacokinetic properties

The "hemi-bis" designation suggests a specific stoichiometric relationship between the citadiol component and the 4-toluoyl-D-tartaric acid portion, indicating a complex molecular arrangement.

Stereochemistry

Synthesis and Preparation Methodologies

The synthesis of Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)- typically involves a controlled reaction between citadiol and 4-toluoyl-D-tartaric acid. This process requires careful attention to reaction conditions to ensure the formation of the desired stereoisomer.

Critical Parameters in Synthesis

Several factors likely influence the successful synthesis of this compound:

  • Temperature control during reaction stages

  • Selection of appropriate solvents to facilitate the reaction

  • Use of specific catalysts to direct stereochemical outcome

  • Purification techniques to isolate the desired product

Maintaining precise control over these parameters is essential for achieving high yields and stereochemical purity in the final product.

Analytical Characterization Techniques

Characterization of Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)- would employ multiple analytical techniques to confirm its structure, purity, and stereochemical properties.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structural confirmation, providing information about the hydrogen and carbon environments within the molecule. Both 1H-NMR and 13C-NMR would be valuable for this complex structure.

Infrared (IR) spectroscopy would help identify functional groups present in the molecule, particularly the carbonyl groups from the 4-toluoyl-D-tartaric acid portion and the hydroxyl groups.

Mass Spectrometry (MS) would confirm the molecular weight and fragmentation pattern, providing additional evidence for the proposed structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be critical for assessing the purity of the compound and confirming its stereochemical configuration. Chiral HPLC columns could be used to verify the (S)- stereochemistry and determine enantiomeric purity.

Optical Activity Measurements

Given the stereochemical nature of this compound, optical rotation measurements would be important to confirm the specific stereochemistry indicated by the (S)- designation.

Related Compounds and Structural Analogs

Understanding related compounds provides context for the properties and potential applications of Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-.

Di-p-Toluoyl-D-Tartaric Acid

A significant structural component of the target compound is related to Di-p-toluoyl-D-tartaric acid (CAS: 32634-68-7), which has a molecular formula of C20H18O8 and a molecular weight of 386.35 g/mol . This compound is also known by several other names including:

  • (+)-di-O,O'-p-Toluyl-D-tartaric acid

  • Di-p-Toluoyl-L-tartaric acid

  • (-)-di-p-Toluyl-L-tartaric acid

  • (2S,35)-(-)-di-o-4-Toluoyl-D-tartaric acid

  • L-di-p-Toluyltartaric acid

  • Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, [S-(R*,R*)]-

  • [S(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid

This compound has significant applications in chiral resolution and as a chiral auxiliary in asymmetric synthesis .

Comparison of Properties

Table 2: Comparison of Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)- with Related Compounds

PropertyCitadiol hemi-bis-4-toluoyl-D-tartrate, (S)-Di-p-Toluoyl-D-Tartaric Acid
Molecular FormulaC60H64F2N4O12C20H18O8
Molecular Weight1071.2 g/mol386.35 g/mol
Primary ApplicationPharmaceutical researchChiral auxiliary, optical resolution
Structural ComplexityHigher (contains citadiol and fluorine components)Lower (tartaric acid derivative)
Stereochemical ElementsMultiple chiral centersDefined stereochemistry

The significantly higher molecular weight of Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)- compared to Di-p-Toluoyl-D-Tartaric Acid indicates the complex nature of the former, suggesting it likely contains multiple units or additional structural components beyond what is found in the simpler related compound .

Limitations in Current Knowledge and Future Research Directions

Despite the information available about Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-, significant knowledge gaps exist that warrant further investigation.

Future Research Priorities

To advance understanding of this compound, future research should focus on:

  • Developing and optimizing synthetic pathways

  • Conducting comprehensive biological screening

  • Investigating potential clinical applications

  • Exploring structure-property relationships

  • Assessing toxicological profiles and safety parameters

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